S-Gboxin

Description

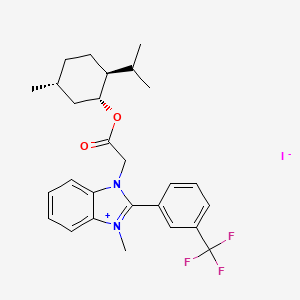

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 2-[3-methyl-2-[3-(trifluoromethyl)phenyl]benzimidazol-3-ium-1-yl]acetate;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H32F3N2O2.HI/c1-17(2)21-13-12-18(3)14-24(21)34-25(33)16-32-23-11-6-5-10-22(23)31(4)26(32)19-8-7-9-20(15-19)27(28,29)30;/h5-11,15,17-18,21,24H,12-14,16H2,1-4H3;1H/q+1;/p-1/t18-,21+,24-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCAJNAWCJSUZDG-DZJKTSMVSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H](C1)OC(=O)CN2C3=CC=CC=C3[N+](=C2C4=CC(=CC=C4)C(F)(F)F)C)C(C)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H32F3IN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

600.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2101317-21-7 | |

| Record name | 1H-Benzimidazolium, 1-methyl-3-[2-[[(1R,2S,5R)-5-methyl-2-(1-methylethyl)cyclohexyl]oxy]-2-oxoethyl]-2-[3-(trifluoromethyl)phenyl]-, iodide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2101317-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

S-Gboxin: A Targeted Approach to Inhibit F0F1 ATP Synthase in Glioblastoma

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

S-Gboxin, a derivative of the novel small molecule Gboxin, has emerged as a potent and selective inhibitor of F0F1 ATP synthase, the terminal enzyme complex of the mitochondrial electron transport chain. This document provides a comprehensive technical overview of this compound's mechanism of action, its targeted inhibition of F0F1 ATP synthase, and the experimental methodologies used to characterize its effects, with a particular focus on its application in glioblastoma (GBM) research.

Mechanism of Action: Exploiting the Tumor Microenvironment

Gboxin, and by extension this compound, exhibits a unique mechanism of action that leverages the distinct metabolic state of cancer cells, particularly glioblastoma. The key to its selectivity lies in its positive charge and the altered mitochondrial physiology of tumor cells.[1][2]

Cancer cells often exhibit a significantly higher mitochondrial membrane potential and a more alkaline mitochondrial matrix compared to healthy cells. This electrochemical gradient drives the accumulation of the positively charged this compound within the mitochondria of cancer cells.[2] In contrast, normal cells, such as astrocytes, are more resistant to Gboxin's effects due to the presence of a functional mitochondrial permeability transition pore (mPTP). The mPTP in healthy cells can regulate the mitochondrial membrane potential and pH, thus preventing the toxic accumulation of the compound.[1][2]

Once concentrated in the mitochondria of cancer cells, this compound associates with multiple oxidative phosphorylation (OXPHOS) protein complexes, leading to the functional inhibition of F0F1 ATP synthase (Complex V).[1][2] This inhibition rapidly and irreversibly compromises cellular oxygen consumption, leading to a bioenergetic crisis and subsequent cell death in cancer cells.[1]

Signaling Pathway of this compound Action

The inhibition of F0F1 ATP synthase by this compound initiates a cascade of downstream signaling events indicative of mitochondrial stress. This includes the upregulation of Activating Transcription Factor 4 (ATF4), a key regulator of the integrated stress response, and the suppression of phosphorylated S6 ribosomal protein (phospho-S6), a downstream effector of the mTOR signaling pathway.[1]

Quantitative Data

The inhibitory activity of Gboxin and its analog this compound has been quantified across various cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent and selective anti-cancer properties of these compounds.

| Compound | Cell Line/Type | IC50 (nM) | Reference |

| Gboxin | High-Throughput GBM Sphere (HTS) Cells | 150 | [2] |

| Gboxin | Primary Human GBM Cultures | ~1000 | [1] |

| Gboxin | Daoy (Medulloblastoma, Resistant) | 8,256 | [1] |

| Gboxin | Daoy + Cyclosporin A (mPTP inhibitor) | 1,867 | [1] |

| This compound | High-Throughput GBM Sphere (HTS) Cells | 470 | [1] |

Experimental Protocols

The characterization of this compound's activity relies on a suite of established experimental techniques. Detailed below are representative protocols for key assays.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantification of ATP, which is a marker of metabolically active cells.

Materials:

-

Cells to be tested (e.g., GBM cell lines)

-

This compound (or Gboxin)

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

-

Luminometer

Procedure:

-

Seed cells in a 96-well opaque-walled plate at a density of 5,000 cells per well in 100 µL of culture medium. Include control wells with medium only for background luminescence.

-

Allow cells to adhere overnight.

-

Treat cells with a serial dilution of this compound and a vehicle control (e.g., DMSO).

-

Incubate for the desired period (e.g., 96 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background luminescence.

Oxygen Consumption Rate (OCR) Assay (Seahorse XF Analyzer)

This assay measures the rate of oxygen consumption in live cells in real-time, providing a direct measure of mitochondrial respiration.

Materials:

-

Seahorse XF96 or similar extracellular flux analyzer

-

Seahorse XF cell culture microplates

-

This compound

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Assay medium (e.g., XF DMEM supplemented with glucose, pyruvate, and glutamine)

Procedure:

-

Seed 20,000 cells per well in a Seahorse XF96 microplate and allow them to adhere.

-

On the day of the assay, replace the culture medium with 180 µL of pre-warmed assay medium and incubate in a non-CO2 incubator at 37°C for 1 hour.

-

Load the Seahorse XF sensor cartridge with the compounds to be injected (e.g., this compound, oligomycin, FCCP, rotenone/antimycin A) at the desired concentrations.

-

Calibrate the Seahorse XF analyzer.

-

Place the cell culture plate into the analyzer and initiate the assay protocol.

-

Measure the basal OCR for a set period.

-

Inject this compound at various concentrations and measure the resulting change in OCR.

-

Subsequent injections of mitochondrial stress test compounds can be used to further dissect the effects on mitochondrial function.

-

Normalize OCR data to cell number or protein concentration.

Biotin-Mediated Pull-Down and Mass Spectrometry

This technique is used to identify the protein interaction partners of a small molecule. A biotinylated version of Gboxin (B-Gboxin) is used to capture its binding partners, which are then identified by mass spectrometry.

Materials:

-

Biotinylated Gboxin (B-Gboxin)

-

Gboxin (for competition)

-

Cell lysis buffer

-

Streptavidin-conjugated beads (e.g., magnetic beads)

-

Wash buffers

-

Mass spectrometer

Procedure:

-

Treat cells (e.g., HTS cells) with B-Gboxin. Include control groups treated with vehicle and a competition group pre-treated with non-biotinylated Gboxin.

-

Lyse the cells and collect the protein lysate.

-

Incubate the lysate with streptavidin-conjugated beads to capture the B-Gboxin-protein complexes.

-

Wash the beads extensively to remove non-specific binding proteins.

-

Elute the captured proteins from the beads.

-

Separate the eluted proteins by SDS-PAGE.

-

Excise protein bands of interest and subject them to in-gel digestion (e.g., with trypsin).

-

Analyze the resulting peptides by mass spectrometry to identify the proteins.

Experimental Workflow for Target Identification

In Vivo Efficacy

The pharmacologically optimized analog, this compound, has demonstrated anti-tumor activity in vivo. In mouse allograft models of glioblastoma, daily intraperitoneal administration of this compound at 10 mg/kg led to a significant reduction in tumor growth.[1] For orthotopic tumor models, local delivery via catheter (2.16 μ g/day/mouse ) was utilized to bypass the blood-brain barrier and inhibit intracranial tumor growth.[1]

Conclusion

This compound represents a promising therapeutic agent that selectively targets glioblastoma cells by inhibiting F0F1 ATP synthase. Its mechanism of action, which is dependent on the unique mitochondrial characteristics of cancer cells, offers a window for targeted therapy. The experimental protocols outlined in this guide provide a framework for the continued investigation of this compound and other F0F1 ATP synthase inhibitors in the context of cancer research and drug development. While the precise binding site of this compound on the F0F1 ATP synthase complex requires further elucidation, the existing data strongly support its role as a potent and selective inhibitor of this critical mitochondrial enzyme.

References

S-Gboxin: A Targeted Approach to Cancer Cell Cytotoxicity Through Mitochondrial Inhibition

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of S-Gboxin, a pharmacologically optimized analog of Gboxin, and its specific cytotoxic effects on cancer cells. This compound represents a novel class of anti-cancer agents that exploit the unique metabolic characteristics of tumor cells, particularly their reliance on oxidative phosphorylation (OXPHOS) and their distinct mitochondrial physiology. This guide details the mechanism of action, cellular consequences, and preclinical efficacy of this compound, offering valuable insights for its potential development as a therapeutic agent.

Core Mechanism of Action: Exploiting Cancer's Mitochondrial Energetics

This compound's specificity for cancer cells stems from its unique interaction with mitochondria. Unlike many normal differentiated cells, various cancer cells, including glioblastoma (GBM), exhibit an unusually high mitochondrial membrane potential and an elevated mitochondrial matrix pH.[1][2] this compound, a benzimidazolium compound, leverages these features for its targeted activity.

Key aspects of its mechanism include:

-

Mitochondrial Accumulation: As a positively charged molecule, this compound is driven to accumulate within the negatively charged mitochondrial matrix of cancer cells, a process dependent on the high proton gradient across the inner mitochondrial membrane.[1][2][3]

-

Inhibition of F0F1 ATP Synthase: Once concentrated in the matrix, this compound directly inhibits the F0F1 ATP synthase (Complex V) of the electron transport chain.[2][3][4] This action rapidly and irreversibly compromises mitochondrial respiration and halts ATP synthesis via oxidative phosphorylation.[1][3][4]

-

Specificity and Resistance: Normal cells, such as mouse embryonic fibroblasts and neonatal astrocytes, are largely unaffected.[1][2][3] This resistance is attributed to the presence of a functional mitochondrial permeability transition pore (mPTP), which regulates mitochondrial pH and prevents the toxic accumulation of this compound.[1][2] In many cancer cells, mPTP function is impaired, creating a key vulnerability.[5]

The inhibition of oxidative phosphorylation by this compound triggers a cascade of downstream signaling events, ultimately leading to cell cycle arrest and apoptosis.

Cellular Ramifications of this compound Treatment

The disruption of mitochondrial function by this compound induces profound changes in cancer cell physiology, culminating in cell death.

-

Induction of the Integrated Stress Response (ISR): Within hours of exposure, this compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a key marker of the ISR.[6][7] This indicates the cell is under significant metabolic stress.

-

Inhibition of mTOR Signaling: Concurrently, this compound suppresses the phosphorylation of the ribosomal protein S6 (p-S6), a downstream effector of the mTOR signaling pathway, which is critical for cell growth and proliferation.[1][6]

-

Cell Cycle Arrest: this compound treatment causes a robust cell cycle arrest, primarily at the G1 or S phase, preventing cancer cells from progressing toward mitosis.[1][8] In LN229 glioblastoma cells, Gboxin treatment increased the percentage of cells in the G1 phase from 86.3% to 96.6%.[9]

-

Apoptosis Induction: Prolonged exposure (3-5 days) to this compound triggers a distinct apoptotic molecular signature.[1] This is characterized by the upregulation of cleaved Caspase-3 and the downregulation of the anti-apoptotic protein Survivin.[1][10] Studies in GBM cell lines showed a dose-dependent increase in apoptotic cells, rising from ~3.6% to ~24.4% in LN229 cells and from ~2.6% to ~66.5% in GBM8401 cells following treatment.[9][10]

-

Metabolic Shift: In response to OXPHOS inhibition, cancer cells exhibit increased glucose consumption and elevated lactate production, indicative of a compensatory shift toward glycolysis.[7]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound and its parent compound, Gboxin.

Table 1: Pharmacokinetic Properties of this compound this compound was developed to have enhanced metabolic stability and pharmacokinetic (PK) properties suitable for in vivo applications compared to the original Gboxin compound.[1]

| Parameter | Value | Source |

| S9 Half-life | Stable | [6] |

| Plasma Half-life | Stable | [6] |

| Plasma PK | Suitable for in vivo studies | [6] |

| Tumor PK | Suitable for in vivo studies | [6] |

Table 2: In Vitro Cytotoxicity and Cellular Effects of Gboxin

| Cell Line | Effect | Observation | Source |

| HTS (GBM) | Cell Cycle Arrest | Increase in G1/S ratio within 24 hours | [1] |

| LN229 (GBM) | Apoptosis | Increase from 3.57% to 24.41% | [9][10] |

| GBM8401 (GBM) | Apoptosis | Increase from 2.55% to 66.53% | [9][10] |

| LN229 (TMZ-R) | Apoptosis | Increase from 5.86% to 26.16% | [9][10] |

| GBM8401 (TMZ-R) | Apoptosis | Increase from 7.12% to 51.42% | [9][10] |

| HTS (GBM) | IC50 (Gboxin) | 470 nM | [1] |

Table 3: In Vivo Efficacy of this compound in Xenograft Models Studies were conducted using subcutaneous injection of cancer cells into the flanks of nude mice, with daily intraperitoneal (IP) treatment of this compound.

| Model | Treatment | Key Outcomes | Source |

| Mouse GBM Allograft | 10 mg/kg/day this compound | Reduced tumor volume, cellular density, and proliferation; Enhanced survival. | [1] |

| Patient-Derived Xenograft (PDX) | 10 mg/kg/day this compound | Inhibition of tumor growth; Reduced cellular density and proliferation markers. | [1] |

| TMZ-Resistant Xenograft | This compound | Significant inhibition of tumor growth (3.57g vehicle vs. 2.20g treated). | [5] |

Importantly, despite daily in vivo delivery over extended periods, no significant weight loss or overt signs of general health deficits were observed in treated mice, suggesting a favorable safety profile.[1][5]

Experimental Protocols & Methodologies

The findings described in this guide are based on a series of well-defined experimental procedures.

4.1 Cell Culture and Treatment Primary human and mouse glioblastoma cells (e.g., HTS, ts1156) or established cell lines (e.g., LN229) are cultured under standard conditions. For experiments, cells are treated with this compound at various concentrations (typically 0-15 µM) or a vehicle control (DMSO) for specified time periods (e.g., 6, 12, 24, 48, or 96 hours).[3]

4.2 Western Blotting

-

Lysate Preparation: Following treatment, cells are lysed using RIPA buffer. Protein concentration is determined via a BCA assay.

-

Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

-

Transfer: Proteins are transferred to a PVDF membrane.

-

Blocking & Incubation: The membrane is blocked (e.g., with 5% non-fat milk) and then incubated overnight with primary antibodies against target proteins (e.g., ATF4, p-S6, S6, Cleaved Caspase-3, Survivin, ACTN/Actin).

-

Detection: After incubation with HRP-conjugated secondary antibodies, bands are visualized using an enhanced chemiluminescence (ECL) detection system.

4.3 Flow Cytometry for Cell Cycle and Apoptosis

-

Cell Preparation: Cells are harvested, washed with PBS, and fixed (e.g., with 70% ethanol for cell cycle analysis).

-

Staining:

-

Cell Cycle: Fixed cells are stained with Propidium Iodide (PI) solution containing RNase.

-

Apoptosis: Live cells are stained using an Annexin V-FITC/7-AAD apoptosis detection kit according to the manufacturer's protocol.[10]

-

-

Analysis: Stained cells are analyzed on a flow cytometer. Data is processed using software (e.g., CellQuest) to quantify the percentage of cells in different cycle phases (G0/G1, S, G2/M) or the percentage of apoptotic cells.[8][10]

4.4 In Vivo Xenograft Studies

-

Implantation: 1x10^5 to 2x10^5 primary or established cancer cells are mixed with Matrigel and injected subcutaneously into the flanks of immunodeficient mice (e.g., nude mice).[1]

-

Treatment: Once tumors are established, mice are randomized into vehicle control and treatment groups. This compound (e.g., 10 mg/kg) is administered daily via intraperitoneal (IP) injection.[1]

-

Monitoring: Tumor volume is measured regularly (e.g., every 2 days) using calipers (Volume = W x L x H).[1] Animal weight and general health are also monitored.

-

Endpoint Analysis: At the end of the study, tumors are excised, weighed, and processed for histological (H&E staining) and immunohistochemical analysis (e.g., Ki67 for proliferation).[1]

4.5 Oxygen Consumption Rate (OCR) Measurement OCR is measured using a Seahorse XF Analyzer. Cells are seeded in specialized microplates. After baseline measurements, this compound is injected into the wells, and the change in OCR is monitored in real-time to assess the immediate impact on mitochondrial respiration.[4]

Conclusion and Future Directions

This compound is a promising preclinical compound that demonstrates potent and specific cytotoxicity against cancer cells, most notably glioblastoma. Its novel mechanism of action, which exploits the elevated mitochondrial membrane potential and pH of tumor cells to inhibit OXPHOS, distinguishes it from conventional chemotherapies that broadly target proliferation.[1][2][4] The in vivo data showing significant tumor growth inhibition without overt toxicity underscores its therapeutic potential.[1]

Future research should focus on:

-

Combination Therapies: Exploring synergistic effects with other agents. For instance, combining this compound with AMPK inhibitors has been shown to dramatically enhance cell death.[7]

-

Expanded Indications: Evaluating the efficacy of this compound across a wider range of cancer types that are known to rely on oxidative phosphorylation.[1]

-

Clinical Translation: Advancing this compound through further preclinical toxicology studies to enable its entry into clinical trials for difficult-to-treat malignancies.

References

- 1. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Using novel oxidative phosphorylation inhibitors to attenuate drug resistance in human gliomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. academic.oup.com [academic.oup.com]

- 8. researchgate.net [researchgate.net]

- 9. Abbreviations [excli.de]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on S-Gboxin and the Mitochondrial Permeability Transition Pore (mPTP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of S-Gboxin, a novel anti-cancer agent, and its intricate relationship with the mitochondrial permeability transition pore (mPTP). This compound, a pharmacologically optimized analog of Gboxin, acts as an inhibitor of oxidative phosphorylation by targeting the F0F1 ATP synthase.[1][2][3][4] Its selective cytotoxicity towards cancer cells, particularly glioblastoma (GBM), is attributed to a blunted mPTP activity in these malignant cells.[1][4][5] This guide delves into the quantitative data supporting its efficacy, detailed experimental protocols for its evaluation, and visual representations of its mechanism of action and related signaling pathways.

Introduction to this compound and the mPTP

This compound is a derivative of Gboxin, a small molecule identified through a high-throughput screen for its specific inhibitory effects on primary glioblastoma cells while sparing normal cells like mouse embryonic fibroblasts and neonatal astrocytes.[1][4] Gboxin's mechanism of action is centered on its ability to rapidly and irreversibly compromise oxygen consumption in GBM cells.[1][4] As a positively charged molecule, it accumulates in the mitochondria, driven by the high mitochondrial membrane potential characteristic of many cancer cells, where it inhibits the F0F1 ATP synthase.[1][2][4]

The mitochondrial permeability transition pore (mPTP) is a protein complex that forms in the inner mitochondrial membrane under conditions of cellular stress, such as high levels of calcium and oxidative stress.[6][7] Its opening leads to a sudden increase in the permeability of the inner mitochondrial membrane, causing mitochondrial swelling, loss of membrane potential, and ultimately, cell death.[7] The precise molecular composition of the mPTP is still under investigation, but it is known to be regulated by proteins such as Cyclophilin D (CypD).[6][8][9][10]

A pivotal discovery in the context of Gboxin is that its resistance in normal cells is dependent on a functional mPTP.[1][4] These cells can effectively expel the positively charged Gboxin from the mitochondria through transient openings of the mPTP, thus avoiding its toxic accumulation.[5] In contrast, many cancer cells, including GBM, exhibit blunted mPTP activity, leading to the accumulation of Gboxin and subsequent cell death.[1][5]

Quantitative Data on this compound

The following tables summarize the available quantitative data for Gboxin and its analog, this compound, from preclinical studies.

Table 1: In Vitro Efficacy of Gboxin and this compound

| Compound | Cell Line | Assay Type | IC50 | Incubation Time | Reference |

| Gboxin | HTS (mouse GBM) | Cell Viability | 150 nM | 96 hours | [1][11] |

| This compound | HTS (mouse GBM) | Cell Viability | 470 nM | Not Specified | [1] |

| Gboxin | U937 (human cancer) | Cell Viability | Lower than Daoy cells | Not Specified | [1] |

| Gboxin | NCI-H82 (human cancer) | Cell Viability | Lower than Daoy cells | Not Specified | [1] |

| Gboxin | Daoy (human cancer) | Cell Viability | 8,256 nM | Not Specified | [1] |

| Gboxin | Daoy (with 1 µM CsA) | Cell Viability | 1,867 nM | Not Specified | [1] |

| This compound | Human GB cells | Cell Viability | ~4 µM | 24 hours | [12] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Tumor Type | Treatment Dose | Administration Route | Outcome | Reference |

| Mice | HTS allograft | 10 mg/kg/day | Intraperitoneal | Reduced tumor volume, reduced cellular density, decreased proliferation, enhanced survival | [1] |

| Immunocompromised mice | Primary human GBM xenograft | 10 mg/kg/day | Intraperitoneal | Significant attenuation of growth, decreased cellular density | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Cell Viability Assay

This protocol is based on the use of CellTiter-Glo® Luminescent Cell Viability Assay, as mentioned in the discovery of Gboxin.[1]

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines versus normal cell lines.

Materials:

-

This compound

-

Cancer cell lines (e.g., HTS, U87 MG) and normal cell lines (e.g., primary astrocytes, MEFs)

-

Complete cell culture medium

-

96-well opaque-walled plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well opaque-walled plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Compound Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include vehicle control (DMSO) wells.

-

Incubation: Incubate the plate for 96 hours under standard cell culture conditions.

-

Luminescence Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the log of the this compound concentration.

-

Determine the IC50 value using a non-linear regression curve fit.

-

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

This protocol is a conceptual framework based on assays that measure mitochondrial swelling or calcium retention capacity.[13][14]

Objective: To assess the effect of this compound on mPTP opening in isolated mitochondria or permeabilized cells.

Materials:

-

Isolated mitochondria or digitonin-permeabilized cells

-

This compound

-

Calcium chloride (CaCl2)

-

Cyclosporin A (CsA) as a known mPTP inhibitor

-

Mitochondrial isolation buffer

-

Assay buffer (e.g., containing succinate, rotenone, and a calcium indicator like Calcium Green-5N)

-

Spectrofluorometer or plate reader capable of measuring fluorescence and absorbance.

Procedure (Calcium Retention Capacity Assay):

-

Preparation: Resuspend isolated mitochondria or permeabilized cells in the assay buffer in a 96-well plate.

-

Compound Incubation: Add this compound or vehicle control to the wells and incubate for a short period.

-

Calcium Pulses: Add sequential pulses of a known concentration of CaCl2 to the wells at regular intervals (e.g., every 60 seconds).

-

Fluorescence Monitoring: Continuously monitor the extra-mitochondrial calcium concentration using a calcium-sensitive fluorescent dye. Mitochondrial uptake of Ca2+ will be observed as a decrease in fluorescence.

-

mPTP Opening: The opening of the mPTP is indicated by a sudden and sustained increase in fluorescence, signifying the release of accumulated calcium from the mitochondria.

-

Data Analysis: The calcium retention capacity is determined by the total amount of Ca2+ taken up by the mitochondria before mPTP opening. Compare the calcium retention capacity in this compound-treated samples to the control and CsA-treated samples.

Signaling Pathways and Mechanism of Action

The following diagrams illustrate the proposed signaling pathways affected by this compound and its mechanism of action.

Figure 1: Proposed signaling pathway of this compound in cancer cells.

Figure 2: Experimental workflow for assessing mPTP activity.

Figure 3: Differential sensitivity to this compound.

Conclusion

This compound represents a promising therapeutic agent that exploits a specific metabolic vulnerability of cancer cells—their blunted mPTP activity. This guide has provided a detailed overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy, and the experimental protocols required for its study. The selective nature of this compound's cytotoxicity, stemming from the differential function of the mPTP in normal versus cancerous cells, underscores the potential of targeting mitochondrial bioenergetics in cancer therapy. Further research into the intricate regulation of the mPTP in various cancers may unveil additional therapeutic opportunities and enhance the clinical application of compounds like this compound.

References

- 1. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. selleckchem.com [selleckchem.com]

- 4. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Mitochondrial Permeability Transition and Cell Death: The Role of Cyclophilin D [frontiersin.org]

- 7. Mitochondrial permeability transition pore - Wikipedia [en.wikipedia.org]

- 8. Physiologic functions of cyclophilin D and the mitochondrial permeability transition pore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cyclophilin D-mediated Mitochondrial Permeability Transition Regulates Mitochondrial Function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Regulation and pharmacology of the mitochondrial permeability transition pore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Screening assays for the mitochondrial permeability transition using a fluorescence multiwell plate reader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

S-Gboxin and Glioblastoma: A Technical Guide to Foundational Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational research surrounding S-Gboxin, a promising small molecule inhibitor, and its therapeutic potential in the context of glioblastoma (GBM), the most aggressive primary brain tumor. This document summarizes key quantitative data, provides detailed experimental protocols from seminal studies, and visualizes complex biological pathways and workflows to offer a comprehensive resource for the scientific community.

Core Findings and Mechanism of Action

Gboxin was identified through a high-throughput chemical screen of 200,000 compounds designed to selectively target primary glioblastoma stem-like cells while sparing normal proliferating cells.[1][2] The lead compound, Gboxin, and its more stable analog, this compound, exhibit potent and specific cytotoxicity against glioblastoma cells.[1]

The mechanism of action centers on the inhibition of oxidative phosphorylation (OXPHOS).[2] Gboxin acts as an inhibitor of the F0F1 ATP synthase, a key component of the mitochondrial electron transport chain.[2][3] This disruption of cellular energy production is particularly effective against glioblastoma cells, which often exhibit a heightened dependence on mitochondrial respiration.[1] The specificity of Gboxin is attributed to the unique mitochondrial physiology of GBM cells, which have a higher mitochondrial membrane potential and an elevated matrix pH, leading to the accumulation of the positively charged Gboxin molecule.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from foundational studies on Gboxin and this compound.

Table 1: In Vitro Efficacy of Gboxin and this compound

| Compound | Cell Line/Culture Type | IC50 Value | Reference |

| Gboxin | High Throughput Screen (HTS) primary mouse GBM | 150 nM | [1] |

| Gboxin | Primary mouse GBM cultures | ~150 nM | [2] |

| Gboxin | Patient-derived human GBM cultures | ~1 μM | [2] |

| This compound | High Throughput Screen (HTS) primary mouse GBM | 470 nM | [2] |

| B-Gboxin | High Throughput Screen (HTS) primary mouse GBM | 1,530 nM | [1] |

Table 2: Pharmacokinetics of this compound

| Parameter | Value | Reference |

| S9 Half-life | > 60 min | [4] |

| Plasma Half-life | 1.8 hours | [4] |

| Tumor Accumulation (6h post-injection) | 7.73% ID/g (nanoparticle formulation) | [5][6] |

| Free Gboxin Tumor Accumulation (6h post-injection) | 1.06% ID/g | [5][6] |

Table 3: In Vivo Efficacy of this compound in Glioblastoma Models

| Animal Model | Treatment Regimen | Outcome | Reference | |---|---|---| | Mouse GBM (HTS cells) allograft flank implantation | 10 mg/kg/day, intraperitoneally | Significant tumor growth inhibition |[2] | | Orthotopic primary mouse GBM | 2.16 μ g/day/mouse , via intracranial catheter | Reduced tumor growth, hemorrhaging, and cellular density |[2] | | Patient-Derived Xenografts (PDX) - Orthotopic | Local delivery via minipumps | Inhibition of GBM PDX growth |[2] |

Signaling Pathways and Cellular Response

Treatment of glioblastoma cells with Gboxin or this compound induces a distinct cellular stress response. A key signaling event is the upregulation of Activating Transcription Factor 4 (ATF4), a mediator of the integrated stress response.[2] Concurrently, a decrease in the phosphorylation of ribosomal protein S6 (p-S6) is observed, indicating an impact on the mTOR signaling pathway.[2][4]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the foundational research on this compound.

High-Throughput Screening for Glioblastoma-Specific Compounds

The initial discovery of Gboxin was the result of a meticulously designed high-throughput screen.

Protocol:

-

Cell Culture: Primary "high throughput tumor sphere" (HTS) cells were established from pooled low-passage sphere cultures derived from a spontaneous GBM mouse model.[1] Mouse embryonic fibroblasts (MEFs), neonatal astrocytes, and primary subventricular zone neural stem/progenitor cells (NSCs) were used for counter-screening.[1][2]

-

Primary Screening: 200,000 small molecules were screened against HTS cells using a 96-hour CellTiter-Glo® cell viability assay.[1]

-

Counter-Screening: Compounds showing activity in the primary screen were then tested against MEFs, astrocytes, and NSCs to exclude non-specific or anti-mitotic compounds.[1][2]

-

Hit Confirmation and Dose-Response: Hits with selective toxicity towards HTS cells were confirmed, and dose-response curves were generated to determine IC50 values.[1]

Oxygen Consumption Rate (OCR) Measurement

The effect of Gboxin on mitochondrial respiration was quantified using a Seahorse XF Analyzer.

Protocol:

-

Cell Seeding: Glioblastoma cells (e.g., HTS cells) or control cells (e.g., MEFs, astrocytes) were seeded in a Seahorse XF culture plate at a density that achieves 80-90% confluency at the time of the assay.[2]

-

Assay Medium: Prior to the assay, the cell culture medium was replaced with Seahorse XF assay medium and incubated in a non-CO2 incubator for at least 30 minutes to allow for temperature and pH equilibration.[7]

-

Compound Injection: A Seahorse XF Cell Mito Stress Test was performed.[8] Baseline OCR was measured, followed by the sequential injection of Gboxin (at various concentrations), oligomycin (an ATP synthase inhibitor), FCCP (a mitochondrial uncoupling agent), and a mixture of rotenone and antimycin A (Complex I and III inhibitors, respectively).[2][8]

-

Data Analysis: The Seahorse software was used to calculate key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[8]

Western Blot Analysis of Signaling Proteins

To investigate the downstream effects of Gboxin treatment, western blotting was performed to assess changes in protein expression and phosphorylation.

Protocol:

-

Cell Lysis: Glioblastoma cells were treated with DMSO (vehicle control) or Gboxin (e.g., 1 µM) for a specified duration (e.g., 6 hours).[2] Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The protein concentration of the lysates was determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane was blocked and then incubated with primary antibodies against ATF4 and phospho-S6 (p-S6).[2] After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Efficacy Studies in Glioblastoma Xenograft Models

The anti-tumor activity of this compound was evaluated in both subcutaneous and orthotopic glioblastoma mouse models.

Protocol for Subcutaneous Allograft Model:

-

Cell Implantation: 1 x 10^5 HTS cells were injected subcutaneously into the flank of immunodeficient mice.[2]

-

Treatment: When tumors became palpable, mice were randomized into treatment groups and received daily intraperitoneal injections of vehicle control or this compound (10 mg/kg/day).[2]

-

Tumor Monitoring: Tumor volume was measured every two days using calipers.[2]

-

Endpoint Analysis: At the end of the study, tumors were excised, weighed, and processed for histological analysis.[2]

Protocol for Orthotopic Patient-Derived Xenograft (PDX) Model:

-

PDX Establishment: Freshly resected human glioblastoma tissue was dissociated into single cells and implanted intracranially into immunocompromised mice to establish the PDX model.[1][9]

-

Intracranial Implantation: Cells from established PDX lines were implanted into the brains of experimental mice.[9]

-

Treatment Delivery: After a recovery period, a catheter connected to a subcutaneous osmotic minipump was implanted at the injection site for continuous local delivery of vehicle or this compound (e.g., 2.16 μ g/day/mouse ).[2]

-

Monitoring and Endpoint: Mice were monitored for signs of tumor burden and euthanized upon reaching a humane endpoint. Brains were then collected for histological and immunohistochemical analysis.[2]

Conclusion

The foundational research on this compound has established it as a potent and selective inhibitor of oxidative phosphorylation in glioblastoma. Its unique mechanism of action, which exploits the distinct mitochondrial characteristics of GBM cells, presents a compelling therapeutic strategy. The quantitative data and detailed experimental protocols outlined in this guide provide a solid framework for further investigation and development of this compound and related compounds as potential treatments for this devastating disease.

References

- 1. mdpi.com [mdpi.com]

- 2. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchers.mq.edu.au [researchers.mq.edu.au]

- 7. Protocol for real-time assessment of mitochondrial and glycolytic ATP production in patient-derived glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. mdpi.com [mdpi.com]

S-Gboxin's Impact on Mitochondrial Respiration in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metabolic reprogramming is a hallmark of cancer, with many tumor types exhibiting a dependence on mitochondrial oxidative phosphorylation (OXPHOS) for survival and proliferation. This dependency presents a therapeutic vulnerability. Gboxin and its pharmacokinetically optimized analog, S-Gboxin, are novel small-molecule inhibitors that selectively target mitochondrial respiration in cancer cells.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, its quantitative effects on mitochondrial bioenergetics, detailed experimental protocols for its evaluation, and a visualization of the key signaling pathways involved. This compound functions by inhibiting the F0F1 ATP synthase (Complex V) of the electron transport chain, leading to a rapid and irreversible collapse of mitochondrial respiration in susceptible tumor cells, particularly glioblastoma (GBM).[1][3][4] Its efficacy is rooted in the unique biophysical properties of cancer cell mitochondria, namely their elevated membrane potential and matrix pH, which facilitates the drug's selective accumulation.[1][5]

Core Mechanism of Action

This compound's anti-tumor activity is a direct consequence of its function as an oxidative phosphorylation inhibitor.[6] The molecule's positive charge is central to its selective toxicity.[1][7]

-

Selective Accumulation: Cancer cells, especially those like glioblastoma, often maintain a hyperpolarized inner mitochondrial membrane compared to non-cancerous cells.[1][2] This high membrane potential, coupled with a more alkaline mitochondrial matrix, creates a strong electrochemical gradient that drives the accumulation of the cationic this compound molecule within the mitochondria of tumor cells.[1][5]

-

Inhibition of F0F1 ATP Synthase (Complex V): Once concentrated in the mitochondrial matrix, this compound associates with multiple OXPHOS proteins, with its primary inhibitory target being the F0F1 ATP synthase (Complex V).[2][3][7] By inhibiting this terminal complex of the electron transport chain, this compound effectively blocks the synthesis of ATP via oxidative phosphorylation.[5][8]

-

Compromised Oxygen Consumption: The inhibition of ATP synthase leads to a halt in proton flow through the complex, which in turn backs up the entire electron transport chain. This results in a rapid and sustained decrease in mitochondrial oxygen consumption, a key indicator of respiratory function.[1][4][9] In glioblastoma cells, this effect has been shown to be rapid and irreversible.[1][10]

Normal cells, such as astrocytes, are largely spared due to a lower mitochondrial membrane potential and a functional mitochondrial permeability transition pore (mPTP) that can expel the cationic drug, preventing it from reaching a toxic concentration.[1][6][7]

Caption: this compound accumulates in tumor mitochondria, inhibiting ATP synthase and halting respiration.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of Gboxin and this compound.

Table 1: Cytotoxicity and Inhibitory Concentrations

| Compound | Cell Type | Parameter | Value | Reference |

|---|---|---|---|---|

| Gboxin | HTS Glioblastoma Cells | IC50 | 150 nM | [1] |

| This compound | HTS Glioblastoma Cells | IC50 | 470 nM | [1] |

| This compound | Human Glioblastoma Cells | Cytotoxicity Threshold | ~4 µM (at 24h) | [4] |

| Gboxin | Neural Stem/Progenitor Cells | IC50 | >1.5 µM (>10x HTS) |[1] |

Table 2: Effects on Mitochondrial Bioenergetics and Cellular Processes

| Compound/Treatment | Cell Type | Parameter Measured | Observed Effect | Reference |

|---|---|---|---|---|

| This compound | Glioblastoma Cells | Oxygen Consumption | Reduced | [4] |

| Gboxin | Glioblastoma Cells | Oxygen Consumption | Rapidly and irreversibly compromised | [1][7] |

| HM-NPs@G (Gboxin Nanoparticles) | U87MG & X01 GBM Cells | ATP Levels | Sharp reduction | [8] |

| This compound | Glioblastoma Cells | Glucose Consumption | Increased | [4] |

| This compound | Glioblastoma Cells | Lactate Production | Elevated | [4] |

| Gboxin | HTS Glioblastoma Cells | ATF4 Protein Levels | Elevated at 3 and 6 hours | [1] |

| Gboxin | HTS Glioblastoma Cells | Phosphorylated-S6 Levels | Decreased |[1] |

Key Experimental Protocols

Reproducible assessment of this compound's impact on mitochondrial respiration is critical. The following protocols outline standard methodologies.

Protocol 1: Isolation of Mitochondria from Cultured Tumor Cells

This protocol is adapted from standard laboratory procedures for mitochondrial isolation.[11]

-

Cell Harvesting: Culture tumor cells to ~80-90% confluency. Harvest cells by trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet with ice-cold PBS.

-

Homogenization: Resuspend the cell pellet in mitochondrial isolation buffer (e.g., 225 mM mannitol, 75 mM sucrose, 10 mM MOPS, 1 mM EGTA, 0.5% BSA, pH 7.2).[11]

-

Cell Lysis: Homogenize the cell suspension using a Dounce homogenizer with a tight-fitting pestle (approx. 10-15 strokes) on ice. Check for cell lysis under a microscope.

-

Differential Centrifugation:

-

Washing: Discard the supernatant. Gently resuspend the mitochondrial pellet in the isolation buffer and repeat the high-speed centrifugation step.

-

Final Preparation: Resuspend the final mitochondrial pellet in a minimal volume of a suitable assay buffer (e.g., MiR05).[12]

-

Quantification: Determine the mitochondrial protein concentration using a Bradford or BCA protein assay.[11]

Protocol 2: Measurement of Oxygen Consumption Rate (OCR) in Intact Cells

This protocol describes the use of an extracellular flux analyzer (e.g., Seahorse XF Analyzer) to measure real-time cellular respiration.[13][14]

-

Cell Seeding: Seed tumor cells into the wells of a Seahorse XF cell culture microplate at a pre-determined optimal density and allow them to adhere overnight.

-

Assay Preparation:

-

One hour before the assay, replace the growth medium with pre-warmed Seahorse XF Base Medium supplemented with substrates (e.g., glucose, pyruvate, glutamine), pH 7.4.

-

Incubate the cells in a non-CO2 incubator at 37°C for 1 hour.

-

-

Instrument Setup: Hydrate the sensor cartridge overnight in Seahorse XF Calibrant at 37°C in a non-CO2 incubator. Load the injection ports of the sensor cartridge with concentrated stock solutions of the compounds to be tested.

-

Port A: this compound (or vehicle control)

-

Port B: Oligomycin (ATP synthase inhibitor)

-

Port C: FCCP (uncoupling agent)

-

Port D: Rotenone/Antimycin A (Complex I/III inhibitors)

-

-

Assay Execution: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will calibrate and then begin the assay protocol, which involves cycles of mixing, waiting, and measuring oxygen concentration.

-

Data Analysis: The instrument software calculates the Oxygen Consumption Rate (OCR). The sequential injections allow for the determination of key respiratory parameters:

-

Basal Respiration: Initial OCR before injections.

-

ATP-Linked Respiration: Decrease in OCR after Oligomycin injection.

-

Maximal Respiration: OCR after FCCP injection.

-

Non-Mitochondrial Respiration: OCR remaining after Rotenone/Antimycin A injection.

-

Caption: Workflow for measuring Oxygen Consumption Rate (OCR) with an extracellular flux analyzer.

Downstream Signaling and Cellular Consequences

The acute metabolic crisis induced by this compound triggers several downstream signaling pathways.

-

Integrated Stress Response (ISR): Inhibition of OXPHOS is a potent cellular stress. This compound treatment leads to the upregulation of Activating Transcription Factor 4 (ATF4), a key marker of the ISR.[1][4] This response is often accompanied by a decrease in global protein synthesis, indicated by reduced phosphorylation of the ribosomal protein S6 (p-S6).[1][6]

-

AMPK Pathway Activation: The drop in cellular ATP levels and the corresponding increase in the AMP/ATP ratio activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[5] In some contexts, combining this compound with AMPK inhibition can dramatically enhance cell death, suggesting a complex interplay.[4]

-

Autophagy and Ferroptosis: In cervical cancer cells under low-glucose stress, Gboxin-induced AMPK activation promotes autophagy. This leads to the degradation of p62, which in turn destabilizes the transcription factor Nrf2 by disrupting the p62-Keap1-Nrf2 axis. The downregulation of Nrf2, a master regulator of antioxidant responses, diminishes the cell's antioxidant capacity, ultimately inducing apoptosis and ferroptosis.[5]

Caption: Downstream signaling pathways activated by this compound-mediated mitochondrial inhibition.

Conclusion and Future Directions

This compound is a promising therapeutic agent that exploits the unique metabolic and biophysical characteristics of tumor cell mitochondria. Its ability to selectively accumulate in cancer cells and induce a rapid, irreversible shutdown of mitochondrial respiration marks it as a potent anti-cancer compound.[1] The primary mechanism, inhibition of F0F1 ATP synthase, is well-defined, and the downstream consequences involve the activation of major cellular stress pathways, including the ISR and AMPK signaling, ultimately leading to cell death.[1][4][5]

For drug development professionals, the key takeaways are:

-

High Therapeutic Potential: The selectivity of this compound for cancer cells over normal cells suggests a favorable therapeutic window.[1]

-

Biomarker Development: The unique mitochondrial properties (high membrane potential, blunted mPTP function) that confer sensitivity to this compound could be developed as predictive biomarkers.[1][2]

-

Combination Therapies: The induction of cellular stress pathways opens rational avenues for combination therapies. For instance, combining this compound with AMPK inhibitors or agents that exploit the reduced antioxidant capacity could yield synergistic effects.[4]

Further research should focus on optimizing in vivo delivery, exploring its efficacy across a broader range of OXPHOS-dependent tumors, and fully elucidating the resistance mechanisms to guide the development of next-generation inhibitors.

References

- 1. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. selleckchem.com [selleckchem.com]

- 4. academic.oup.com [academic.oup.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cancer-research-network.com [cancer-research-network.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Mitochondrial respiration measurement [protocols.io]

- 12. Measurement of Mitochondrial Respiration in Human and Mouse Skeletal Muscle Fibers by High-Resolution Respirometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Measurement of mitochondrial respiration [bio-protocol.org]

An In-depth Technical Guide to S-Gboxin: Chemical Structure and Properties

Notice: Following a comprehensive review of available scientific literature and chemical databases, there is currently no public information available for a compound designated "S-Gboxin." This may be for several reasons:

-

The compound may be extremely new, and research has not yet been published in the public domain.

-

"this compound" may be an internal, proprietary, or coded name used by a specific research group or company and is not its standard chemical or generic name.

-

There may be a typographical error in the name provided.

As a result, the following guide cannot be completed with specific data for "this compound." Instead, this document will serve as a template, outlining the structure and types of information that would be included in a technical whitepaper for a novel compound. The sections below describe the necessary experimental data, protocols, and visualizations required for a thorough analysis, which can be populated once information on this compound becomes available.

Chemical Identity and Physicochemical Properties

This section would typically detail the fundamental chemical structure and core physical properties of this compound.

Chemical Structure

A complete structural elucidation would be presented here, including 2D and 3D representations. Key structural features, such as stereochemistry (indicated by the "S-" prefix), functional groups, and unique motifs, would be highlighted as they are critical for understanding the molecule's reactivity and biological interactions.

Physicochemical Data

Quantitative properties are essential for applications in drug development, including formulation and pharmacokinetic studies.

| Property | Value | Experimental Method |

| Molecular Formula | Data N/A | Mass Spectrometry |

| Molecular Weight ( g/mol ) | Data N/A | Mass Spectrometry |

| pKa | Data N/A | Potentiometric Titration |

| LogP (Octanol-Water) | Data N/A | Shake-Flask Method / HPLC |

| Aqueous Solubility (mg/mL) | Data N/A | HPLC-based Solubility Assay |

| Melting Point (°C) | Data N/A | Differential Scanning Calorimetry |

| Boiling Point (°C) | Data N/A | Ebulliometry |

Biological Activity and Mechanism of Action

This section would explore the interaction of this compound with biological systems, defining its therapeutic potential and the pathways through which it exerts its effects.

In Vitro Efficacy

Data from cell-based assays would be summarized to demonstrate the compound's potency and selectivity.

| Assay Type | Cell Line | IC₅₀ / EC₅₀ (nM) | Target |

| Target Binding Assay | Data N/A | Data N/A | e.g., Kinase X |

| Cell Viability Assay | Data N/A | Data N/A | e.g., Cancer |

| Functional Assay | Data N/A | Data N/A | e.g., Reporter |

Signaling Pathway Analysis

Understanding the mechanism of action requires mapping the molecular signaling cascade affected by this compound. The diagram below illustrates a hypothetical pathway where this compound inhibits a key protein kinase, thereby blocking downstream signaling that leads to a cellular response.

Caption: Hypothetical signaling pathway showing this compound inhibition of Kinase A.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings.

Protocol: Determination of IC₅₀ via Cell Viability Assay

This protocol describes a standard method for assessing the concentration of this compound required to inhibit cell growth by 50%.

-

Cell Seeding: Plate a chosen cell line (e.g., HeLa) in a 96-well microplate at a density of 5,000 cells/well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in cell culture medium, ranging from 100 µM to 0.1 nM.

-

Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (DMSO only) and a no-treatment control.

-

Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

-

Viability Assessment: Add 10 µL of a resazurin-based reagent (e.g., CellTiter-Blue®) to each well and incubate for 4 hours.

-

Data Acquisition: Measure fluorescence intensity using a plate reader (560 nm excitation / 590 nm emission).

-

Analysis: Normalize the fluorescence data to the vehicle control. Plot the normalized values against the logarithm of the this compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

The workflow for this protocol is visualized below.

Caption: Experimental workflow for determining the IC₅₀ of this compound.

Conclusion and Future Directions

This concluding section would summarize the key findings related to the chemical structure, properties, and biological activity of this compound. It would reiterate its potential as a therapeutic agent and propose next steps for research. These would typically include lead optimization to improve potency and drug-like properties, in vivo efficacy studies in animal models, and detailed toxicology and safety profiling to prepare for potential clinical development.

Disclaimer: This document is a template. All data fields are marked as "Data N/A" and all diagrams are illustrative examples, as no public information on "this compound" could be found. Please verify the compound name and provide a correct chemical identifier to enable the creation of a fact-based technical guide.

Methodological & Application

Application Note: S-Gboxin for Probing Mitochondrial Function using Seahorse XF Assays

Introduction

S-Gboxin, a pharmacologically optimized analog of Gboxin, is a potent and specific inhibitor of oxidative phosphorylation (OXPHOS).[1][2] It selectively targets and inhibits the F0F1 ATP synthase (Complex V) of the mitochondrial electron transport chain (ETC).[1][3][4] The molecule's cationic nature leads to its accumulation within the mitochondrial matrix of cancer cells, such as glioblastoma (GBM), which typically exhibit a higher mitochondrial membrane potential and matrix pH compared to non-cancerous cells.[1][4][5] This selective accumulation makes this compound a valuable tool for investigating cancer metabolism and developing targeted anti-cancer therapeutics.[6][7]

Agilent Seahorse XF assays are the industry standard for measuring cellular metabolism in real-time. By monitoring the oxygen consumption rate (OCR) and the extracellular acidification rate (ECAR), researchers can obtain critical insights into mitochondrial respiration and glycolysis.[8] Integrating this compound into a Seahorse XF Mito Stress Test allows for a detailed examination of its impact on ATP synthase function and the overall bioenergetic profile of the cell.

This application note provides a detailed protocol for using this compound in a Seahorse XF assay to measure its inhibitory effects on mitochondrial respiration.

Mechanism of Action

This compound acts as a specific inhibitor of F0F1 ATP synthase (Complex V). In a standard Seahorse XF Mito Stress Test, Oligomycin is typically used to inhibit Complex V. This compound can be used in a similar manner, or as a primary compound of interest, to probe the function of ATP synthase and its contribution to cellular respiration.[1] When this compound is added to respiring cells, it blocks the flow of protons through the F0 subunit of ATP synthase, thereby inhibiting ATP production. This leads to a rapid decrease in the oxygen consumption rate (OCR), as the electron transport chain slows down due to the buildup of the proton gradient across the inner mitochondrial membrane.[1][4] This effect is similar to that of Oligomycin, and the subsequent addition of the uncoupler FCCP can still stimulate maximal respiration, confirming that the electron transport chain itself remains functional.[1]

This compound Seahorse XF Mito Stress Test Protocol

This protocol describes the use of this compound as the primary inhibitor in a modified Seahorse XF Cell Mito Stress Test. This allows for the characterization of this compound's effect on basal respiration and ATP-linked respiration.

I. Materials

-

This compound (prepare stock solution in an appropriate solvent like DMSO)[3]

-

Agilent Seahorse XF Cell Mito Stress Test Kit (containing FCCP, Rotenone/Antimycin A)[9]

-

Agilent Seahorse XF Cell Culture Microplates[10]

-

Agilent Seahorse XF Sensor Cartridge[10]

-

Agilent Seahorse XF Calibrant[10]

-

Seahorse XF Base Medium (e.g., Agilent #103575-100)

-

Supplements: Glucose, Sodium Pyruvate, L-Glutamine[11]

-

Cells of interest

-

Standard cell culture reagents and equipment

II. Experimental Workflow

The overall workflow involves seeding cells, hydrating the sensor cartridge, preparing compound plates, and running the Seahorse XF Analyzer.

Caption: Experimental workflow for the this compound Seahorse XF Assay.

III. Detailed Protocol

Day 1: Cell Seeding and Cartridge Hydration

-

Cell Seeding: Seed cells in an Agilent Seahorse XF cell culture microplate at a pre-determined optimal density. Ensure even cell distribution.[12] Allow cells to adhere and grow overnight in a standard CO2 incubator.

-

Sensor Cartridge Hydration: Add 200 µL of Agilent Seahorse XF Calibrant to each well of the utility plate. Place the sensor cartridge on top and incubate overnight at 37°C in a non-CO2 incubator.[9][10]

Day 2: Assay Execution

-

Prepare Assay Medium: Warm Seahorse XF Base Medium to 37°C. Supplement with glucose, sodium pyruvate, and glutamine to desired final concentrations (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.[11] Keep the medium warm in a non-CO2 incubator.

-

Cell Plate Preparation: Remove the cell culture plate from the incubator. Gently wash the cells by removing the culture medium and adding 180 µL of pre-warmed assay medium.[10] Place the cell plate in a 37°C non-CO2 incubator for 45-60 minutes to allow the medium to de-gas.[13]

-

Prepare Compound Plate: Prepare 10X stock solutions of the inhibitors in the warmed assay medium.

-

Port A: this compound (titration recommended, e.g., 1 µM - 10 µM final concentration).

-

Port B: FCCP (titration recommended, typically 0.5 µM - 2.0 µM final concentration).

-

Port C: Rotenone/Antimycin A (Rot/AA) mix (e.g., 0.5 µM final concentration each).[9]

-

-

Load Sensor Cartridge: Remove the utility plate with the calibrant from the sensor cartridge. Load the prepared compounds into the appropriate ports (A, B, C) of the sensor cartridge. For an XF96 plate, this is typically 20-25 µL per port.

-

Run the Assay: Load the cartridge into the Seahorse XF Analyzer for calibration. Once calibration is complete, swap the utility plate with your cell culture plate and begin the assay. A typical run protocol involves:

-

Baseline measurement (3-4 cycles).

-

Injection from Port A (this compound) followed by measurement (3-4 cycles).

-

Injection from Port B (FCCP) followed by measurement (3-4 cycles).

-

Injection from Port C (Rot/AA) followed by measurement (3-4 cycles).

-

Data Presentation and Analysis

The primary output of the assay is the Oxygen Consumption Rate (OCR). From the OCR profile, several key parameters of mitochondrial function can be derived.

Expected OCR Profile with this compound Injection

Caption: Idealized OCR trace from a Mito Stress Test using this compound.

Quantitative Data Summary

The following table summarizes the expected effects of this compound on key mitochondrial parameters derived from the Seahorse XF Mito Stress Test. Data is hypothetical but based on the known mechanism of Complex V inhibitors.[1][9]

| Parameter | Description | Expected Effect of this compound |

| Basal Respiration | Baseline OCR of the cells, representing energetic demand. | No initial change, but measured before this compound injection. |

| ATP-Linked Respiration | Portion of basal respiration used for ATP synthesis. Calculated as (Basal OCR) - (OCR after this compound). | This value represents the OCR sensitive to this compound inhibition. |

| Proton Leak | Portion of basal respiration not linked to ATP synthesis. Measured as the OCR after this compound injection. | Represents the remaining mitochondrial respiration after ATP synthase is blocked. |

| Maximal Respiration | The maximum OCR achieved after the addition of an uncoupler like FCCP. | Remains high, as FCCP bypasses the this compound block at Complex V.[1] |

| Spare Respiratory Capacity | The difference between maximal and basal respiration. | May increase, as the difference between FCCP-stimulated OCR and basal OCR widens. |

| Non-Mitochondrial OCR | Oxygen consumption from cellular processes outside the mitochondria. | Unaffected. Measured after Rotenone/Antimycin A injection. |

This compound Mechanism of Action Diagram

This diagram illustrates the site of action for this compound and other common mitochondrial inhibitors used in the Seahorse XF Mito Stress Test.

Caption: this compound inhibits Complex V of the Electron Transport Chain.

References

- 1. Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cancer cell-mitochondria hybrid membrane coated Gboxin loaded nanomedicines for glioblastoma treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. agilent.com [agilent.com]

- 9. agilent.com [agilent.com]

- 10. tabaslab.com [tabaslab.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Measurement of Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) in Culture Cells for Assessment of the Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for S-Gboxin in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-Gboxin, a functional analog of Gboxin, is a potent inhibitor of oxidative phosphorylation (OXPHOS) that demonstrates selective cytotoxicity towards glioblastoma (GBM) cells.[1][2][3][4] By targeting the F0F1 ATP synthase (Complex V) of the mitochondrial respiratory chain, this compound disrupts cellular energy metabolism, leading to cell cycle arrest and apoptosis in cancer cells.[1][2][3][4] These application notes provide detailed protocols for the solubilization and preparation of this compound in dimethyl sulfoxide (DMSO) for in vitro studies, a comprehensive methodology for assessing its cytotoxic effects using an ATP-based cell viability assay, and an overview of the key signaling pathways affected by its mechanism of action.

Data Presentation

This compound Properties

| Property | Value | Reference |

| Molecular Weight | 600.45 g/mol | Selleck Chemicals |

| Formula | C27H32F3IN2O2 | Selleck Chemicals |

| CAS Number | 2101317-21-7 | Selleck Chemicals |

| Mechanism of Action | Oxidative Phosphorylation (OXPHOS) Inhibitor | [1][2][3][4] |

| Target | F0F1 ATP Synthase (Complex V) | [1][2][3][4] |

Solubility of this compound

| Solvent | Solubility | Notes |

| DMSO | 100 mg/mL (166.54 mM) | Use fresh, anhydrous DMSO as moisture can reduce solubility. |

In Vitro Activity of Gboxin (Parent Compound)

| Cell Line | IC50 | Reference |

| Primary Mouse Glioblastoma (HTS) | ~150 nM | [1] |

| Patient-Derived Glioblastoma | ~1 µM | Gboxin is an oxidative phosphorylation inhibitor that targets glioblastoma. |

| U937 (Human Histiocytic Lymphoma) | Sensitive | [1][5] |

| NCI-H82 (Human Small Cell Lung Cancer) | Sensitive | [1][5] |

| Daoy (Human Medulloblastoma) | Resistant (IC50 = 8,256 nM) | [1][5] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a high-concentration stock solution of this compound in DMSO, which can then be used for further dilutions in cell culture media for in vitro experiments.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile, amber or foil-wrapped microcentrifuge tubes

-

Vortex mixer

-

Calibrated pipettes and sterile tips

Procedure:

-

Pre-dissolving Preparation: Bring the this compound powder and anhydrous DMSO to room temperature. To prevent condensation, ensure the vials are at ambient temperature before opening.

-

Weighing this compound: In a sterile environment (e.g., a chemical fume hood or biosafety cabinet), carefully weigh the desired amount of this compound powder.

-

Dissolving this compound: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the calculated volume of DMSO).

-

Ensuring Complete Dissolution: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (up to 37°C) or sonication can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no visible particles.

-

Aliquoting and Storage: Aliquot the this compound stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to protect from light and repeated freeze-thaw cycles.

-

Long-term Storage: Store the aliquots at -20°C or -80°C for long-term stability. A stock solution in DMSO can be stored at -80°C for up to 6 months.[6]

Protocol 2: In Vitro Cell Viability Assay using an ATP-Based Luminescent Assay (e.g., CellTiter-Glo®)

This protocol describes a method to determine the cytotoxic effects of this compound on glioblastoma cells by quantifying ATP levels, which is indicative of metabolically active, viable cells.[7][8]

Materials:

-

Glioblastoma cell line of interest (e.g., U-87 MG, T98G)

-

Complete cell culture medium

-

This compound stock solution (prepared in DMSO as per Protocol 1)

-

Opaque-walled 96-well plates suitable for luminescence readings

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Luminometer plate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the glioblastoma cells.

-

Seed the cells in an opaque-walled 96-well plate at a density of 5,000 cells per well in a final volume of 100 µL of complete culture medium.[8]

-

Include wells with medium only to serve as a background control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

-

-

Compound Preparation and Treatment:

-

Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve the desired final concentrations for treatment. It is recommended to perform initial dilutions in DMSO before adding to the aqueous medium to prevent precipitation. The final DMSO concentration in the wells should be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[6][9]

-

Include a vehicle control group treated with the same final concentration of DMSO as the highest this compound concentration.

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

-

Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator. The incubation time should be optimized based on the cell line and experimental goals.

-

ATP Measurement (using CellTiter-Glo®):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[8][10][11]

-

Add 100 µL of the CellTiter-Glo® reagent to each well.[8][10][11]

-

Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[8][10][11]

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[8][10][11]

-

-

Data Acquisition and Analysis:

-

Measure the luminescence of each well using a luminometer plate reader.

-

Subtract the average background luminescence from all experimental readings.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control (100% viability).

-

Plot the cell viability against the this compound concentration and determine the IC50 value using a suitable software with a non-linear regression curve fit.

-

Signaling Pathways and Visualizations

This compound Mechanism of Action and Downstream Signaling

This compound's primary mechanism of action is the inhibition of oxidative phosphorylation (OXPHOS) by targeting Complex V (F0F1 ATP synthase) in the mitochondria.[1][2][3][4] This leads to a rapid decrease in cellular ATP production and disrupts the mitochondrial membrane potential. The resulting mitochondrial stress activates the Integrated Stress Response (ISR), a key cellular signaling network.

A central event in the ISR is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). This can be mediated by several kinases that respond to specific cellular stresses. In the context of mitochondrial dysfunction induced by this compound, the likely upstream kinases are PERK (PKR-like endoplasmic reticulum kinase) , which can be activated by ER stress and is located at mitochondria-associated ER membranes (MAMs), and GCN2 (General control non-derepressible 2) , which can be activated by reactive oxygen species (ROS) generated from dysfunctional mitochondria.[12][13][14][15][16][17]

Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain mRNAs, most notably Activating Transcription Factor 4 (ATF4).[17] ATF4 is a transcription factor that upregulates genes involved in stress adaptation, amino acid metabolism, and, under prolonged stress, apoptosis.

Concurrently, the inhibition of OXPHOS and the resulting energy deficit impact the mTOR (mechanistic target of rapamycin) signaling pathway. The mTORC1 complex, a central regulator of cell growth and proliferation, is sensitive to cellular energy status. Reduced ATP levels lead to the suppression of mTORC1 activity. A key downstream effector of mTORC1 is the S6 kinase (S6K), which phosphorylates the ribosomal protein S6 (S6). Therefore, the inhibition of mTORC1 by this compound results in the dephosphorylation and inactivation of S6, observed as a suppression of phosphorylated S6 (p-S6).[18][19][20][21][22]

Caption: this compound signaling pathway in glioblastoma cells.

Experimental Workflow for this compound In Vitro Cell Viability Assay